molecular formula C24H26FN3O2S B2455955 3-(3-(4-fluorophenoxy)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide CAS No. 1790197-74-8

3-(3-(4-fluorophenoxy)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide

Cat. No.: B2455955
CAS No.: 1790197-74-8
M. Wt: 439.55
InChI Key: OLCJHNMZOXOALM-UHFFFAOYSA-N
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Description

3-(3-(4-Fluorophenoxy)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide is a synthetic organic compound provided for research purposes. This molecule features a propanamide core linker connecting a 3-(4-fluorophenoxy)phenyl moiety and a (1-(thiazol-2-yl)piperidin-3-yl)methyl group. The presence of the thiazole ring, a privileged scaffold in medicinal chemistry, suggests potential for investigation in various biochemical pathways . Thiazole-containing compounds are frequently explored in pharmaceutical research for their diverse biological activities, which can include anticancer, anti-inflammatory, and antimicrobial properties . Specifically, structural analogs have been investigated as potential agents for the prevention or treatment of inflammatory conditions and have demonstrated promising antiproliferative activity in cancer models, including drug-resistant cell lines . The 4-fluorophenoxy group is a common pharmacophore that can influence the compound's bioavailability and binding affinity to biological targets. This product is intended for non-clinical research, such as in vitro binding assays, mechanism of action studies, and as a building block in the synthesis of more complex molecules for drug discovery. This compound is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O2S/c25-20-7-9-21(10-8-20)30-22-5-1-3-18(15-22)6-11-23(29)27-16-19-4-2-13-28(17-19)24-26-12-14-31-24/h1,3,5,7-10,12,14-15,19H,2,4,6,11,13,16-17H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCJHNMZOXOALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : Begin with 4-fluorophenol and a suitable benzaldehyde derivative.

  • Formation of the Ether Linkage: : Employ nucleophilic substitution to attach the 4-fluorophenoxy group to the benzaldehyde derivative.

  • Thiazole Introduction: : Incorporate thiazole via a nucleophilic substitution reaction involving piperidine and thiazole derivatives.

  • Propanamide Formation: : Achieve the final amide bond formation through acylation, utilizing suitable acyl chlorides or anhydrides.

Industrial Production Methods

In an industrial setting, production scale-up would follow similar steps but with optimizations for yield and purity. Reactors and continuous flow systems might be used to handle large volumes efficiently, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can be oxidized to introduce oxygen-containing functional groups, potentially altering its biological activity.

  • Reduction: : Reduction reactions can modify the electronic properties of the aromatic systems or reduce any present nitro groups.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions can further derivatize the compound to study structure-activity relationships.

Common Reagents and Conditions

  • Oxidation: : Common oxidants include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

  • Substitution: : Halogenation and Friedel-Crafts acylation are performed using reagents like bromine (Br2) or acyl chlorides.

Major Products Formed

  • Oxidation: : Formation of phenol derivatives and quinones.

  • Reduction: : Formation of amines and hydrogenated aromatic systems.

  • Substitution: : Introduction of various functional groups at specific positions on the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features demonstrate significant anticancer properties. For instance, studies have shown that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) cells . The anticancer activity is often attributed to the ability of these compounds to interact with cellular targets involved in proliferation and apoptosis.

Antifungal Properties

Compounds containing thiazole moieties have also been evaluated for their antifungal activities. In vitro studies suggest that certain derivatives exhibit promising antifungal effects against pathogens like Candida albicans and Aspergillus niger. These findings indicate that the compound could potentially be developed as an antifungal agent .

Antimicrobial Activity

The antimicrobial properties of thiazole-containing compounds have been well-documented. Research has shown that various thiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that 3-(3-(4-fluorophenoxy)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide may also exhibit similar antimicrobial effects .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Anticancer Studies : A study demonstrated that thiazole derivatives could inhibit cancer cell growth through mechanisms involving apoptosis induction and cell cycle arrest .
  • Antifungal Efficacy : In a comparative study, various thiazole-based compounds were tested against common fungal strains, revealing that some exhibited higher efficacy than traditional antifungals .
  • Antimicrobial Screening : Research highlighted the effectiveness of thiazole derivatives against resistant bacterial strains, showcasing their potential as new antimicrobial agents .

Mechanism of Action

The precise mechanism by which 3-(3-(4-fluorophenoxy)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide exerts its effects is subject to ongoing research. Likely molecular targets include:

  • Receptor Binding: : It may interact with G-protein coupled receptors or ion channels.

  • Enzymatic Modulation: : Potential to inhibit or activate specific enzymes, altering metabolic pathways.

  • Signal Transduction Pathways: : Influences pathways related to inflammation, apoptosis, or cellular proliferation.

Comparison with Similar Compounds

List of Similar Compounds

  • 3-(4-Fluorophenyl)propanamide

  • 3-(3-Phenoxyphenyl)propanamide

  • N-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)propanamide

  • 4-Fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

This detailed overview should provide a solid foundation for understanding the compound 3-(3-(4-fluorophenoxy)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide. Let's delve deeper into any specific areas that catch your interest!

Biological Activity

3-(3-(4-fluorophenoxy)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide, with the CAS number 1790197-74-8, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a thiazole moiety and a fluorophenoxy group, which are known to enhance pharmacological properties. The molecular formula is C24H26FN3O2S, and it has a molecular weight of 439.5 g/mol .

Structure and Properties

The structural composition of the compound can be broken down as follows:

ComponentDescription
Molecular Formula C24H26FN3O2S
Molecular Weight 439.5 g/mol
CAS Number 1790197-74-8

The presence of the 4-fluorophenoxy group is significant as fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability . The thiazole ring contributes to various biological properties, including antimicrobial and anticancer activities .

Anticancer Potential

Research indicates that compounds containing thiazole rings have demonstrated significant anticancer activity. For instance, thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including HT29 (colorectal cancer) and Jurkat (T-cell leukemia) cells . The specific compound under consideration may exhibit similar effects due to its structural features.

Antimicrobial Activity

Thiazole-containing compounds are also noted for their antimicrobial properties. Studies have reported that certain thiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound may be influenced by the following structural elements:

  • Fluorophenoxy Group : Enhances lipophilicity and bioavailability.
  • Thiazole Moiety : Associated with various pharmacological activities including anticancer and antimicrobial effects.
  • Piperidine Linker : May improve receptor binding affinity and selectivity.

Case Studies

  • Anticancer Activity Assessment : In vitro studies on similar thiazole derivatives showed IC50 values in the low micromolar range against cancer cell lines, suggesting potential efficacy for the compound .
  • Antimicrobial Testing : A study involving thiazole derivatives demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against selected pathogens.

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